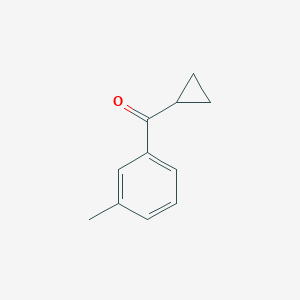
Cyclopropyl 3-methylphenyl ketone
Cat. No. B142154
Key on ui cas rn:
150668-37-4
M. Wt: 160.21 g/mol
InChI Key: BKPSILXHXNLDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04028404
Procedure details


m-Bromotoluene (34.2 g) in dry ether (120 ml) was added dropwise to magnesium turnings (4.8 g) in dry ether (100 ml). The heat of reaction maintained the mixture to boiling under reflux during the addition and the mixture was heated under reflux for a further hour. The mixture was cooled to 0°, dry cadmium chloride (19.6 g) was added and the temperature allowed to rise to 20° C. After 1 hour, cyclopropanecarbonyl chloride (20.8 g) in dry ether (50 ml) was added dropwise and the mixture was heated under reflux for 4 hours, cooled to 0° and treated with 2 N hydrochloric acid. The ether layer was separated, washed with aqueous sodium bicarbonate (3× 100 ml., 8%) and with water, dried over magnesium sulphate, filtered and evaporated. The residue was distilled under reduced pressure and the fraction b.p. 86°-90°/0.4 mm was collected.








Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Mg].[CH:10]1([C:13](Cl)=[O:14])[CH2:12][CH2:11]1.Cl>CCOCC.[Cl-].[Cd+2].[Cl-]>[C:4]1([CH3:8])[CH:5]=[CH:6][CH:7]=[C:2]([C:13]([CH:10]2[CH2:12][CH2:11]2)=[O:14])[CH:3]=1 |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)C
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
20.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cd+2].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The heat of reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium bicarbonate (3× 100 ml., 8%) and with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the fraction b.p. 86°-90°/0.4 mm was collected
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
